molecular formula C21H19N5O2 B11428672 methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate

methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate

Cat. No.: B11428672
M. Wt: 373.4 g/mol
InChI Key: YGTSJCSAICFTHD-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate is a complex organic compound that features a pyrazole ring, a phthalazine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the phthalazine moiety, and finally, the esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted benzoates.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-yl]amino}benzoate is unique due to its combination of the pyrazole ring, phthalazine moiety, and benzoate ester, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-[[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]amino]benzoate

InChI

InChI=1S/C21H19N5O2/c1-13-12-14(2)26(25-13)20-18-7-5-4-6-17(18)19(23-24-20)22-16-10-8-15(9-11-16)21(27)28-3/h4-12H,1-3H3,(H,22,23)

InChI Key

YGTSJCSAICFTHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

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